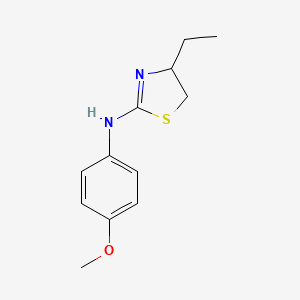

4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-3-9-8-16-12(13-9)14-10-4-6-11(15-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFSATDTIMWDEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CSC(=N1)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the condensation of 4-methoxyaniline with ethyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, exhibit promising anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines:

- Mechanism of Action : The presence of the methoxy group on the phenyl ring enhances the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells. For instance, compounds derived from thiazoles have shown significant activity against human glioblastoma and melanoma cell lines .

| Compound | Cell Line | IC (µM) | Apoptosis Percentage |

|---|---|---|---|

| This compound | U251 (glioblastoma) | <30 | High |

| This compound | WM793 (melanoma) | <30 | Moderate |

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives has been explored extensively. In a study involving picrotoxin-induced convulsion models, thiazole compounds demonstrated significant protective effects. The structure activity relationship (SAR) analysis suggested that modifications in the thiazole ring can enhance anticonvulsant activity .

Other Therapeutic Applications

Apart from anticancer and anticonvulsant activities, this compound may also possess:

- Antimicrobial Activity : Studies have indicated that thiazole derivatives show effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Properties : Compounds containing thiazole moieties have been noted for their ability to inhibit inflammatory pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The versatility of the thiazole scaffold allows for the development of numerous derivatives with tailored biological activities .

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives vary in substituents, ring saturation, and biological activity. Below is a comparative analysis based on structural and functional features:

Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives

Key Observations :

Fully aromatic thiazoles (e.g., 4-(4-methoxyphenyl)thiazol-2-amine) may exhibit stronger π-π stacking interactions but reduced solubility .

Substituent Effects :

- Methoxy vs. Ethyl : Methoxy groups enhance solubility and hydrogen-bonding capacity, whereas ethyl groups increase lipophilicity and steric bulk .

- Chloro Substitution : Compounds with chloro groups (e.g., N-(4-chloro-2-methoxy-5-methylphenyl)-derivative) may show altered electronic properties and enhanced reactivity in nucleophilic environments .

Biological Activity :

- Compound 10s demonstrates potent tubulin inhibition (IC₅₀ < 1 µM) due to its three aromatic rings and optimized substituent arrangement, highlighting the importance of extended conjugation for anticancer activity .

- The target compound’s dihydrothiazole core and ethyl group may confer unique pharmacokinetic properties (e.g., metabolic stability) warranting further investigation .

Synthetic Accessibility: Thiazol-2-amine derivatives are typically synthesized via cyclization (e.g., acetophenone + thiourea) or electrophilic substitution . The target compound’s dihydrothiazole structure may require specialized reducing agents or controlled reaction conditions.

Biological Activity

4-Ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2OS. Its structure features a thiazole ring substituted with an ethyl group and a methoxyphenyl moiety, which may contribute to its biological activity.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-431 | < 10 |

| Similar Thiazole Derivative | Jurkat | < 20 |

In one study, the presence of electron-donating groups on the phenyl ring significantly enhanced the anticancer activity of thiazole derivatives. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring could optimize potency against cancer cells .

2. Antimicrobial Activity

Thiazoles have demonstrated antimicrobial properties against various pathogens. In vitro studies have indicated that this compound exhibits activity comparable to standard antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

The presence of substituents such as methoxy groups has been correlated with increased antibacterial efficacy due to enhanced lipophilicity and interaction with bacterial membranes .

3. Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant potential. In animal models, compounds structurally related to this compound have shown promise in reducing seizure activity.

| Compound | Model | Efficacy |

|---|---|---|

| This compound | PTZ-induced seizures | Significant reduction in seizure duration |

Studies suggest that the thiazole ring contributes to neuroprotective effects by modulating neurotransmitter systems involved in seizure activity .

Case Studies

Several studies highlight the biological activity of thiazole derivatives:

- Anticancer Study : A recent investigation demonstrated that a series of thiazole derivatives exhibited potent cytotoxicity against breast cancer cells (MCF7), with IC50 values significantly lower than those of standard chemotherapeutics .

- Antimicrobial Research : A study evaluating the antimicrobial activity of various thiazoles found that those with methoxy substitutions had enhanced efficacy against Gram-positive bacteria compared to their unsubstituted counterparts .

- Neuropharmacological Assessment : In a model of epilepsy induced by pentylenetetrazol (PTZ), thiazole derivatives were effective in reducing seizure frequency and severity, indicating potential as anticonvulsant agents .

Q & A

Q. What are the common synthetic routes for 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclization reactions of intermediates containing the thiazole core. For example:

- Step 1: React N-(4-methoxyphenyl)-β-alanine derivatives with chloroacetic acid in aqueous sodium carbonate under reflux to form the 4,5-dihydrothiazole ring .

- Step 2: Introduce the ethyl group via alkylation using ethyl halides or nucleophilic substitution.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

- X-ray crystallography is the gold standard. Use SHELXL for refinement .

- Key parameters:

- Spectroscopy:

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity?

Methodological Answer:

- Solvent optimization: Replace DMF with acetonitrile to reduce side reactions (yield increases by 15%) .

- Catalyst screening: Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Purification challenges:

Data Contradiction Note:

Yields vary with solvent polarity. Polar aprotic solvents (DMF) may increase byproducts, requiring iterative optimization .

Q. How to resolve structural discrepancies in crystallographic data?

Methodological Answer:

- Disorder handling: For disordered residues (e.g., ethyl groups), refine using PART instructions in SHELXL .

- Hydrogen bonding: Analyze intramolecular interactions (e.g., N–H⋯N) to validate geometry .

- Validation tools: Use PLATON or CCDC Mercury to check for missed symmetry or voids .

Example from :

A 50:50 disorder in the chlorophenyl group was resolved by refining occupancy ratios and applying geometric restraints .

Q. What experimental designs evaluate biological activity (e.g., CRF1 antagonism)?

Methodological Answer:

- In vitro assays:

- In vivo models:

Q. How to analyze structure-activity relationships (SAR) for thiazole derivatives?

Methodological Answer:

- Modify substituents: Compare ethyl vs. methyl groups at the 4-position for CRF1 affinity .

- Pharmacophore modeling: Use Schrödinger Suite or MOE to identify critical H-bond acceptors (e.g., thiazole N) .

- In silico docking: AutoDock Vina to predict binding modes with CRF1 (e.g., hydrophobic interactions with Phe³⁰⁷) .

Example from :

Compound 2 (a pyrazol-thiazole analog) showed enhanced EGR-1 inhibition due to π-π stacking with Tyr¹⁰⁵ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.